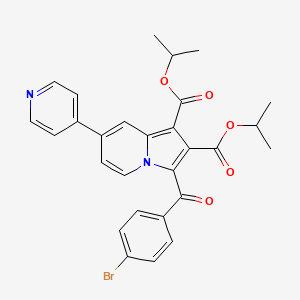
Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound that features a unique structure combining bromobenzoyl, pyridinyl, and indolizinedicarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the bromobenzoyl and pyridinyl groups. Common reagents used in these reactions include bromobenzoyl chloride, pyridine, and diisopropylamine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
- Diisopropyl 3-(4-fluorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
- Diisopropyl 3-(4-methylbenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
Uniqueness
Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromobenzoyl and pyridinyl groups enhances its potential as a versatile compound in various research applications.
Properties
CAS No. |
853334-30-2 |
|---|---|
Molecular Formula |
C28H25BrN2O5 |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
dipropan-2-yl 3-(4-bromobenzoyl)-7-pyridin-4-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C28H25BrN2O5/c1-16(2)35-27(33)23-22-15-20(18-9-12-30-13-10-18)11-14-31(22)25(24(23)28(34)36-17(3)4)26(32)19-5-7-21(29)8-6-19/h5-17H,1-4H3 |
InChI Key |
JMRLWJMNBSRVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


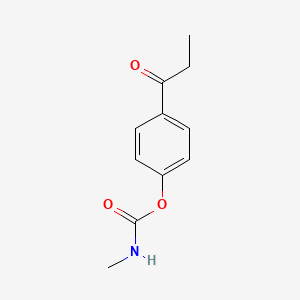
methanone](/img/structure/B11942024.png)
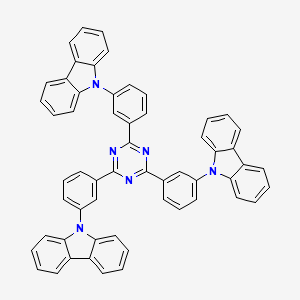
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)

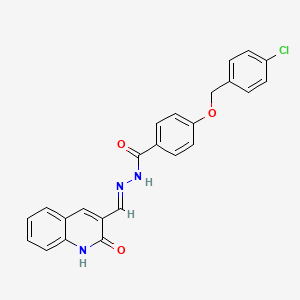
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)
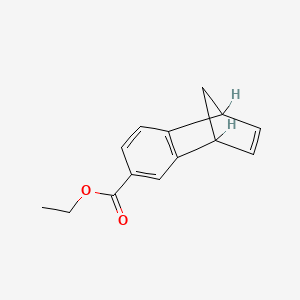
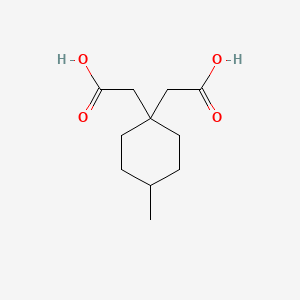
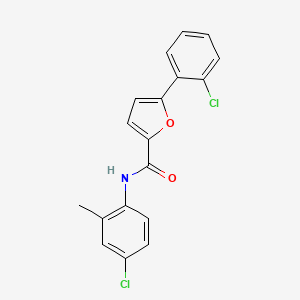
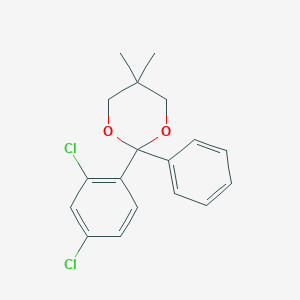


![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
